Cypermethrin
Overview
Description
Cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture and domestic settings to control pests. It is known for its fast-acting neurotoxic effects on insects, making it effective in managing a variety of pests including moths, ants, and cockroaches . This compound is non-systemic and non-volatile, acting primarily through contact and ingestion . It is easily degraded in soil and plants but remains effective for weeks on indoor inert surfaces .
Mechanism of Action
Target of Action
Cypermethrin, a synthetic pyrethroid, primarily targets the central nervous system of insects . It acts as a fast-acting neurotoxin, causing spontaneous depolarization of the membranes or repetitive discharges .
Mode of Action
This compound acts by prolonging the opening of sodium channels , modulating chloride, voltage-gated calcium, and potassium channels, and altering the activity of glutamate and acetylcholine receptors . This leads to an increase in nerve impulse conduction, resulting in paralysis and death of insects .
Biochemical Pathways
The biochemical pathways affected by this compound involve the disruption of ion movement against a concentration gradient regulated by active transport . This action is especially critical to fish and aquatic insects where ATPase enzymes provide the energy necessary for active transport .
Pharmacokinetics
This compound is very poorly absorbed through the skin . It is moderately persistent in soils but is likely to degrade moderately fast in water systems under daylight conditions . It is also moderately toxic to mammals and there is some concern regarding its potential to bioaccumulate .
Result of Action
The primary result of this compound’s action is the paralysis and death of insects . In humans, excessive exposure can cause nausea, headache, muscle weakness, salivation, shortness of breath, and seizures . It also has hepatotoxic effects and induces microsomal enzymes in the liver .
Action Environment
This compound’s action, efficacy, and stability are influenced by environmental factors. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition . It is highly toxic to fish, bees, and aquatic insects . The presence of this compound in food and groundwater has raised environmental concerns .
Biochemical Analysis
Biochemical Properties
Cypermethrin interacts with various biomolecules, primarily acting on the nervous system of insects . It has been shown to inhibit ATPase enzymes involved in the movement of ions against a concentration gradient, which are regulated by active transport . This action is especially critical to fish and aquatic insects where ATPase enzymes provide the energy necessary for active transport .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces cell viability and induces apoptosis in RAW 264.7 cells . This compound also increases reactive oxygen species (ROS) production and DNA damage in a dose-dependent manner . It has been linked to an increase in bone marrow micronuclei in both mice and humans .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a neurotoxic agent. It disrupts the normal functioning of the nervous system in insects, as well as all other animals including humans . Nerve impulses travel along nerves when the nerves become momentarily permeable to sodium atoms, allowing sodium to flow into the nerve . This compound blocks the closure of the ion gates of the sodium channel during re-polarization, strongly disrupting the transmission of nervous impulses .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The acute oral LD50 of this compound of cis:trans isomer ratio 40:60 to the same species, under the same conditions, was 891 mg/kg bw . The toxic signs were characterized by salivation, increased startle response, ataxia, splayed gait, tremors, and convulsions .
Metabolic Pathways
In humans, this compound is deactivated by enzymatic hydrolysis to several carboxylic acid metabolites, which are eliminated in the urine . Worker exposure to the chemical can be monitored by measurement of the urinary metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The wide range of uses of this compound means there are a number of routes by which it can enter the water environment. These include surface run-off following application to arable crops and loss from hard standings on farms following treatment of sheep and cattle or washing of pesticide equipment .
Subcellular Localization
Given its lipophilic nature and its primary action on the nervous system, it is likely to be found in high concentrations in the lipid-rich environment of nerve cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cypermethrin is synthesized through a multi-step process involving the reaction of cyano-3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride . The reaction is typically carried out in the presence of a base such as sodium hydroxide and a phase transfer catalyst . The mixture is stirred at controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced by adding water to sodium cyanide and a phase transfer catalyst, followed by the addition of phenoxy-benzaldehyde . The reaction mixture is then treated with acyl chloride under controlled temperatures to produce this compound with high purity . The final product is purified through washing and vacuum distillation .
Chemical Reactions Analysis
Types of Reactions: Cypermethrin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and other metabolites that are less toxic than the parent compound .
Scientific Research Applications
Cypermethrin has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Deltamethrin
- Permethrin
- Alpha-cypermethrin
- Zeta-cypermethrin
Cypermethrin’s combination of efficacy, rapid action, and broad-spectrum activity makes it a valuable tool in pest management.
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAATUXNTWXVJKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
Record name | CYPERMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023998 | |
Record name | Cypermethrin | |
Source | EPA DSSTox | |
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Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
An emulsifiable concentrate or wettable powder composed of a mixture of eight different isomers; [EXTOXNET], YELLOW VISCOUS LIQUID-TO-PASTE WITH CHARACTERISTIC ODOUR., Yellow viscous liquid or semi-solid. Pure isomers are colorless crystals. | |
Record name | Cypermethrin | |
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Record name | CYPERMETHRIN | |
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Record name | CYPERMETHRIN | |
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Solubility |
Soluble in methanol, acetone, xylene, dichloromethane, In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C)., Soluble in methanol and methylene dichloride, In water, 4X10-3 mg/L at 20 °C, Solubility in water: none | |
Record name | CYPERMETHRIN | |
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Record name | CYPERMETHRIN | |
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Density |
1.25 g/cu cm at 20 °C, Relative density (water = 1): 1.1 | |
Record name | CYPERMETHRIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |
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Record name | CYPERMETHRIN | |
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Vapor Density |
1.25 | |
Record name | CYPERMETHRIN | |
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Vapor Pressure |
1.7X10-9 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 1.7x10-9 mmHg | |
Record name | CYPERMETHRIN | |
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Mechanism of Action |
Pyrethroid insecticides are synthetic neurotoxins patterned after the naturally occurring pyrethrins. Their mechanism of action is thought to involve effects primarily at the voltage-sensitive sodium channel of both insect & mammalian neurons, although recent studies have raised the possibility that these cmpds may also act at the gamma-aminobutyric acid receptor-chloride ionophore complex. Here we show that active pyrethroids of the alpha-cyano-3-phenoxybenzyl class allosterically enhance the binding of (3)H-batrachotoxinin-A 20-alpha-benzoate to voltage-sensitive sodium channels of rat brain in a dose-dependent & stereospecific manner. Comparison of the rank order of potency for enhancement of (3)H-batrachotoxinin-A 20-alpha-benzoate binding & insecticidal activity in a series of toxic steroisomers of cypermethrin, representative of the class, reveals a correlation between the two measures. These results support a sodium channel site model for pyrethroid action & suggest a useful & practical method to help evaluate the relationship between the sodium channel & insecticidal potency for members of this class of cmpds., Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/, The efforts of this study were directed at defining the importance of esterases, mixed function oxidases and mitochondrial respiratory chain enzymes in in vitro covalent binding of cismethrin and the two cyanopyrethroids, cypermethrin and deltamethrin to phenobarbital induced rat liver homogenate and microsomes. Each enzyme system was selectively inhibited to elucidate the activation mechanism involved. Piperonyl-butoxide and carbon-monoxide were used to inhibit mixed function oxidases. Tetraethylpyrophosphate inhibited esterase and trichloropropene-oxide inhibited epoxide-hydrolase. Potassium cyanide or rotenone was used to block the mitochondrial electron transport. The study demonstrated that covalent binding of cismethrin, cypermethrin, and deltamethrin was dependent on pyrethroid concentration. Inhibition of esterases and mitochondrial respiration only slightly altered the covalent binding level. Inhibition of cytochrome p450 and mixed function oxidases reduced the covalent binding, making it almost nonexistent. The covalent binding was decreased by 50% through an 80% inhibition of epoxide-hydrolase. In vitro, the comparison of data between alcohol and acid labeling of the same pyrethroid suggested that the whole molecule was bound to proteins in an activation process, perhaps epoxidation, and that hydrolysis could only occur afterwards. The role of cytochrome p450 dependent monooxygenases in the covalent binding process was stressed., Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, For more Mechanism of Action (Complete) data for CYPERMETHRIN (12 total), please visit the HSDB record page. | |
Record name | CYPERMETHRIN | |
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Color/Form |
Viscous semi-solid, Colorless crystals - pure isomers | |
CAS No. |
52315-07-8, 97955-44-7 | |
Record name | Cypermethrin | |
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Record name | Cypermethrin [ANSI:BSI:ISO] | |
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Record name | α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
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Record name | CYPERMETHRIN | |
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Melting Point |
70 °C, MP: 60-80 °C (technical), 60-80 °C, 158 °F | |
Record name | CYPERMETHRIN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cypermethrin is a type II pyrethroid insecticide that primarily targets the voltage-gated sodium channels in insects. [, , , , , ]
A: this compound binds to sodium channels in their open state, prolonging their activation and delaying their inactivation. [, , ] This leads to repetitive nerve impulses and ultimately paralysis and death of the insect.
A: Yes, studies indicate that this compound can also modulate chloride, voltage-gated calcium, and potassium channels, albeit to a lesser extent than sodium channels. [, , ]
A: this compound's interference with ion channels leads to neuronal hyper-excitation, disruption of neurotransmission, and ultimately, neurotoxicity. [, , ] It can also affect the levels of neurotransmitters such as gamma-aminobutyric acid (GABA) and dopamine. [, ]
ANone: The molecular formula of this compound is C22H19Cl2NO3, and its molecular weight is 416.3 g/mol.
ANone: While not explicitly mentioned in the provided research, proper storage of pesticides typically involves cool, dry, and well-ventilated areas away from direct sunlight to minimize degradation.
ANone: this compound is an insecticide and does not exhibit catalytic properties. Its applications are primarily focused on pest control in agriculture and public health.
A: Yes, researchers have used computational tools like Quantitative Structure-Activity Relationship (QSAR) models to understand the relationship between the structure of this compound and its insecticidal activity. []
A: Studies suggest that modifications in the this compound structure can alter its insecticidal activity, potency, and selectivity. [] Further research is ongoing to develop more effective and environmentally friendly pyrethroid insecticides with improved SAR profiles.
A: this compound is commercially available in various formulations, including emulsifiable concentrates (EC), wettable powders (WP), and dusts. [, ] Specific formulations are chosen based on the target pest, application method, and desired residual activity.
A: While the provided research does not delve into specific SHE regulations, it highlights the importance of responsible this compound use due to its potential toxicity to non-target organisms and the environment. [] Users should strictly adhere to the safety guidelines and regulations stipulated by relevant authorities for handling, application, and disposal of this compound-based products.
A: Studies show that this compound can be absorbed through various routes, including ingestion, inhalation, and dermal contact. [, ] It is then distributed to different tissues, including the brain, as it can cross the blood-brain barrier. []
A: this compound is primarily metabolized in the liver, and its metabolites are excreted through urine and feces. [, ] The rate of metabolism and excretion can vary depending on the species, dose, and route of exposure.
A: Researchers have used various in vitro models, including cell-based assays using human sperm cells [], chicken lymphocytes [], and insect neuronal cells, to investigate the toxic effects of this compound. [, ]
A: Various animal models, including rats [, , , ], mice [, ], rabbits [], and fish [, , , ], have been used to study the toxic effects of this compound on different organs and systems, including the reproductive system, nervous system, and liver.
A: Yes, resistance to this compound has been reported in various insect species, including the common house fly (Musca domestica). [] This resistance poses a significant challenge for effective pest control and necessitates the development of alternative strategies or insecticide combinations.
A: Several mechanisms contribute to this compound resistance, including mutations in the target site (sodium channels), increased detoxification by metabolic enzymes, and reduced cuticular penetration. [, ]
A: Cross-resistance, where resistance to one insecticide confers resistance to others with similar modes of action, is a concern. Research indicates that this compound-resistant insect strains can exhibit cross-resistance to other pyrethroids and, to a lesser extent, organophosphates. [, ]
A: this compound exposure can lead to various adverse effects in both humans and animals. These include neurotoxicity [, , ], reproductive toxicity [, , ], hepatotoxicity [, ], immunotoxicity [], and electrolyte imbalance. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.